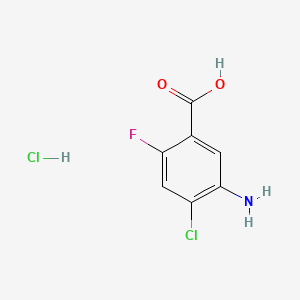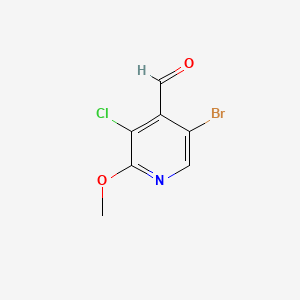
5-Bromo-3-chloro-2-methoxyisonicotinaldehyde
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5-Bromo-3-chloro-2-methoxyisonicotinaldehyde is a chemical compound . It is a solid at room temperature . The IUPAC name for this compound is 5-bromo-3-chloro-2-methoxyisonicotinic acid . The molecular weight of this compound is 250.476.
Synthesis Analysis
The synthesis of similar compounds has been described in the literature . For instance, a preparation method of high-selectivity 5-bromo-2-chlorobenzoic acid has been disclosed . This method takes 2-chlorobenzoic acid as a raw material, and a monobromination reaction is carried out in an NBS/sulfuric acid system to prepare 5-bromo-2-chlorobenzoic acid .Molecular Structure Analysis
The molecular formula of 5-Bromo-3-chloro-2-methoxyisonicotinaldehyde is C7H5BrClNO2 . The InChI code for this compound is 1S/C7H5BrClNO3/c1-13-6-5(9)4(7(11)12)3(8)2-10-6/h2H,1H3, (H,11,12) .Applications De Recherche Scientifique
Synthesis of Key Intermediates in Pharmaceutical Production
5-Bromo-3-chloro-2-methoxyisonicotinaldehyde serves as a precursor or intermediate in the synthesis of various pharmaceutical compounds. For instance, it plays a crucial role in the manufacturing of therapeutic SGLT2 inhibitors, which are significant in diabetes therapy. This process involves a scalable and cost-effective method starting from dimethyl terephthalate, demonstrating the compound's importance in developing diabetes treatments (Zhang et al., 2022).
Development of Heterocyclic Compounds
The compound is also explored in the synthesis of heterocyclic compounds, such as pyrazoles and triazoles, through bromination and subsequent cyclocondensation or nucleophilic substitution reactions. These processes yield products with potential applications in various fields, highlighting the versatility of 5-Bromo-3-chloro-2-methoxyisonicotinaldehyde in synthesizing complex organic structures (Martins et al., 2013).
Applications in Coordination Chemistry
Furthermore, the compound is utilized in coordination chemistry to synthesize novel ligands for metal salt binding. This application showcases its potential in creating complex molecules with specific binding properties, further underscoring its utility in scientific research (Wang et al., 2006).
Antibacterial Activity
Research has also indicated the potential antibacterial properties of compounds synthesized from 5-Bromo-3-chloro-2-methoxyisonicotinaldehyde. This opens up avenues for developing new antibacterial agents, demonstrating the compound's role in contributing to the discovery of novel therapeutic agents (Zhu et al., 2009).
Safety and Hazards
Mécanisme D'action
Target of Action
The compound is a key intermediate in the synthesis of a family of promising SGLT2 inhibitors , which suggests that it may interact with the SGLT2 protein or related pathways.
Mode of Action
It is known that sglt2 inhibitors work by blocking the reabsorption of glucose in the kidney, leading to a lower blood glucose level . It is possible that 5-Bromo-3-chloro-2-methoxyisonicotinaldehyde, as a precursor to these inhibitors, may interact with similar targets or pathways.
Biochemical Pathways
The biochemical pathways affected by 5-Bromo-3-chloro-2-methoxyisonicotinaldehyde are likely related to glucose metabolism, given its role as a precursor to SGLT2 inhibitors . These inhibitors primarily affect the SGLT2 protein in the proximal tubule of the kidney, blocking glucose reabsorption and leading to its excretion in urine . The downstream effects of this action include reduced blood glucose levels and potential weight loss .
Result of Action
As a precursor to sglt2 inhibitors, its ultimate effect is likely to be a reduction in blood glucose levels . This can have significant benefits for individuals with type 2 diabetes, who often struggle with hyperglycemia .
Action Environment
The action, efficacy, and stability of 5-Bromo-3-chloro-2-methoxyisonicotinaldehyde can be influenced by various environmental factors. For instance, the compound is typically stored in an inert atmosphere at 2-8°C to maintain its stability . Additionally, the presence of certain enzymes or other molecules in the body can affect its action and efficacy .
Propriétés
IUPAC Name |
5-bromo-3-chloro-2-methoxypyridine-4-carbaldehyde |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H5BrClNO2/c1-12-7-6(9)4(3-11)5(8)2-10-7/h2-3H,1H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WLTQIWITMCRXLB-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=NC=C(C(=C1Cl)C=O)Br |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H5BrClNO2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
250.48 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-Bromo-3-chloro-2-methoxyisonicotinaldehyde | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

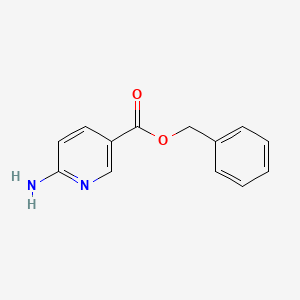








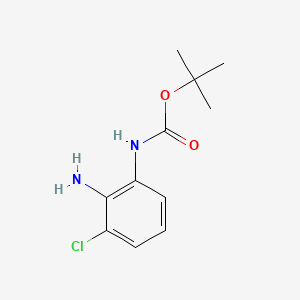
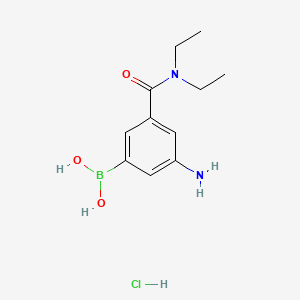
![[4-(2-Aminophenoxy)phenyl]boronic acid](/img/structure/B582092.png)
